molecular formula C4H5FO2 B3040181 trans-2-Fluorocyclopropanecarboxylic acid CAS No. 167073-07-6

trans-2-Fluorocyclopropanecarboxylic acid

Cat. No.: B3040181
CAS No.: 167073-07-6
M. Wt: 104.08 g/mol
InChI Key: HZQKMZGKYVDMCT-PWNYCUMCSA-N
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Description

trans-2-Fluorocyclopropanecarboxylic acid: is a fluorinated cyclopropane derivative with the molecular formula C4H5FO2. It is a white to yellow solid at room temperature and is known for its unique structural properties, which make it a valuable compound in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2-Fluorocyclopropanecarboxylic acid typically involves the reaction of halogenated cyclopropane carboxylic acid derivatives with metals in the presence of bases. One common method is the reductive dehalogenation of 2-halogen-2-fluoro-1-cyclopropanecarboxylic acid derivatives using metals such as zinc or magnesium . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the addition of hydrogen to facilitate the reduction process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: trans-2-Fluorocyclopropanecarboxylic acid is unique due to its trans configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications .

Properties

IUPAC Name

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQKMZGKYVDMCT-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130340-04-4
Record name rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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